

Synthesis of 2-Mesitylenesulfonyl azide from mesitylenesulfonyl chloride.

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Compound of Interest

Compound Name: 2-Mesitylenesulfonyl azide

Cat. No.: B15481266

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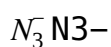
Synthesis of 2-Mesitylenesulfonyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

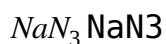
This guide provides an in-depth overview of the synthesis of **2-mesitylenesulfonyl azide** from its corresponding sulfonyl chloride. The primary method involves a nucleophilic substitution reaction with an azide salt, a common and effective strategy for the preparation of sulfonyl azides. This document outlines a representative experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis.

Core Synthesis Pathway

The synthesis of **2-mesitylenesulfonyl azide** from 2-mesitylenesulfonyl chloride is achieved through a nucleophilic substitution reaction. In this process, the azide ion (



), typically from sodium azide (



), acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride. The reaction is generally carried out in a solvent that can facilitate the dissolution of both the organic sulfonyl chloride and the inorganic azide salt.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aryl sulfonyl azides, which can be adapted for the synthesis of **2-mesitylenesulfonyl azide**. The values are based on general procedures and may require optimization for this specific substrate.

Parameter	Value/Range	Notes
Reactant Molar Ratio		
2-Mesitylenesulfonyl Chloride	1.0 equivalent	Starting material
Sodium Azide	1.1 - 1.5 equivalents	Slight excess of the azide source is common to ensure complete reaction.
Reaction Conditions		
Solvent	Acetone/Water, Acetonitrile, Ethanol/Water	A co-solvent system is often employed to dissolve both reactants.
Temperature	Room Temperature to Reflux (e.g., 50-80 °C)	Reaction temperature can be adjusted to control the reaction rate.
Reaction Time	1 - 24 hours	Monitored by Thin Layer Chromatography (TLC) for completion.
Yield		
Expected Yield	85 - 95%	Yields are typically high for this type of reaction.

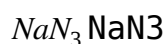
Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-mesitylenesulfonyl azide**, adapted from established procedures for similar aryl sulfonyl azides.

Materials:

- 2-Mesitylenesulfonyl chloride

- Sodium azide (



)

- Acetone
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (



)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mesitylenesulfonyl chloride (1.0 eq.) in acetone.
- Addition of Sodium Azide: In a separate beaker, prepare a solution of sodium azide (1.2 eq.) in a minimal amount of deionized water. Add the sodium azide solution dropwise to the stirring solution of 2-mesitylenesulfonyl chloride at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-mesitylenesulfonyl azide**.
- Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Avoid heating the azide product to high temperatures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-mesitylenesulfonyl azide**.



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Caption: Workflow for the synthesis of **2-mesitylenesulfonyl azide**.

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